molecular formula C8H5BrClNO2 B1529835 6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1154740-66-5

6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1529835
CAS No.: 1154740-66-5
M. Wt: 262.49 g/mol
InChI Key: DTSSBFUGQWFOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1154740-66-5) is a halogenated benzoxazinone derivative with the molecular formula C₈H₅BrClNO₂ and a molar mass of 262.49 g/mol. It features a bicyclic structure comprising a benzene ring fused to a 1,4-oxazine ring, with bromine and chlorine substituents at positions 6 and 5, respectively . Key physicochemical properties include:

  • Density: 1.773 ± 0.06 g/cm³
  • Boiling Point: 404.1 ± 45.0 °C (predicted)
  • pKa: 10.78 ± 0.20 (predicted) .

This compound is used as a building block in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors. Its halogen substituents enhance electrophilicity, making it reactive in cross-coupling reactions or as a scaffold for drug discovery .

Properties

IUPAC Name

6-bromo-5-chloro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2/c9-4-1-2-5-8(7(4)10)11-6(12)3-13-5/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSSBFUGQWFOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154740-66-5
Record name 6-bromo-5-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biological Activity

6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H5BrClNO2C_8H_5BrClNO_2
  • Molecular Weight : 262.49 g/mol
  • CAS Number : 1154740-66-5
  • Purity : Typically above 95% .

Synthesis

The synthesis of this compound involves several steps including cyclization reactions and purification processes. A typical method includes the use of tetrahydrofuran (THF) as a solvent and borane-dimethyl sulfide complex for reduction reactions .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential in multiple therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
CompoundTargetMIC (µg/mL)
6-Bromo-5-chloro derivativeS. aureus< 3.90
6-Bromo-5-chloro derivativeMRSA< 1.00

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung cancer (A549) and breast cancer cells, showing promising antiproliferative effects .

Case Studies

  • Antibacterial Efficacy Against MRSA : A study reported that a related benzoxazine derivative exhibited potent activity against MRSA strains, with an MIC lower than many conventional antibiotics, indicating its potential as a novel therapeutic agent .
  • Cytotoxicity Testing : In another study, various derivatives of benzoxazine were screened for cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the benzoxazine structure could enhance cytotoxic effects while minimizing toxicity to normal cells .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antagonist for 5-HT6 Receptor
Research indicates that 6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one acts as a selective antagonist for the 5-HT6 receptor, which is associated with various central nervous system disorders such as schizophrenia and obesity. This receptor's modulation can lead to therapeutic effects in treating these conditions.

2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes.

3. Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. Further pharmacological studies are warranted to explore its efficacy and safety in cancer treatment.

Materials Science Applications

1. Functionalized Polymers
In materials science, this compound serves as a valuable building block for synthesizing functionalized polymers. Its unique structure allows it to act as a monomer in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties .

2. Nonfluorinated Acceptors
The compound has been utilized in the development of nonfluorinated acceptors for organic photovoltaic applications. Its halogenated structure improves charge transport properties, making it suitable for use in organic solar cells .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
6-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-oneLacks chlorine; different reactivityVaries
6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-oneLacks bromine; differing biological activityVaries
5-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-oneLacks chlorine; affects physical propertiesVaries
6-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-oneLacks halogens; may show different chemical behaviorVaries

The unique combination of bromine and chlorine in this compound imparts distinct properties that can be advantageous for specific applications compared to its analogs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1029421-36-0)
  • Molecular Formula: C₈H₅BrFNO₂
  • Molar Mass : 246.03 g/mol
  • Key Differences: Replaces chlorine with fluorine at position 4. Lower molecular weight due to fluorine’s smaller atomic mass.
6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 321436-06-0)
  • Molecular Formula: C₈H₆ClNO₂
  • Molar Mass : 183.59 g/mol
  • Key Differences :
    • Lacks bromine at position 5.
    • Reduced steric bulk and lower lipophilicity compared to the target compound.
    • Reported to exhibit herbicidal and antifungal activities, suggesting halogenation enhances bioactivity .
8-Bromo-4-((5-methylisoxazol-3-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
  • Key Features :
    • Bromine at position 8 and a 5-methylisoxazole methyl group at position 3.
    • The bulky isoxazole substituent improves solubility in polar solvents and may modulate target binding specificity .

Functional Group Variations

6-Bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one
  • Structural Differences: Benzoxazinone ring system altered to benzo[1,3]oxazin-4-one.
6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
  • Key Features :
    • Nitro group at position 8 and chlorine at position 6.
    • Nitro’s electron-withdrawing nature increases oxidative stability but may reduce metabolic stability in vivo .

Preparation Methods

Two-Step Synthesis via Halogenated Phenol Derivatives

One of the most cited approaches for synthesizing halogenated 2H-benzo[b]oxazin-3(4H)-one derivatives, including 6-bromo variants, involves:

  • Step 1: Formation of Halogenated Phenol Ether Intermediate
    Starting from 4-bromo-2-nitrophenol, reduction is performed using tin(II) chloride dihydrate in concentrated hydrochloric acid to convert the nitro group to an amine.
  • Step 2: Ring Closure
    The amine intermediate undergoes cyclization with chloroacetyl chloride under basic conditions, which leads to the formation of the benzoxazinone ring system, yielding 6-bromo-2H-1,4-benzoxazin-3(4H)-one.

This method is notable for its straightforwardness and relatively good yields, making it a preferred route for preparing 6-bromo substituted benzoxazinones.

Reductive Cyclization of 2-(2-Nitrophenoxy) Acetonitrile Adducts

Another efficient method involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile derivatives using iron powder in acetic acid. This method is compatible with various functional groups including alkyl, ester, and halogens, which is advantageous for synthesizing halogenated benzoxazinones such as the 6-bromo-5-chloro derivative. The reaction proceeds via reduction of the nitro group and in situ cyclization to form the oxazinone ring.

Borane Reduction and Subsequent Functionalization

A detailed experimental procedure for a closely related compound, 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, involves:

  • Reduction Step: Treatment of 6-bromo-2H-1,4-benzoxazin-3(4H)-one with borane-tetrahydrofuran complex in THF under reflux for 14 hours.
  • Workup and Purification: Quenching with methanol, extraction, and silica gel chromatography yield the dihydrobenzoxazine derivative.
  • Further Functionalization: Subsequent alkylation reactions can be performed using potassium carbonate and sodium iodide in N,N-dimethylformamide (DMF) with alkyl halides at moderate temperatures (20-60°C) to introduce substituents such as 4-methoxybenzyl groups.

This method highlights the versatility of the benzoxazinone scaffold for further chemical modifications.

Comparative Data Table of Preparation Methods

Method Description Key Reagents/Conditions Yield (%) Notes
Reduction of 4-bromo-2-nitrophenol + cyclization SnCl2·2H2O, conc. HCl; chloroacetyl chloride, base Moderate Straightforward two-step synthesis; suitable for 6-bromo substituted benzoxazinones
Reductive cyclization of 2-(2-nitrophenoxy)acetonitrile Fe powder, acetic acid High Compatible with various functional groups; efficient for halogenated derivatives
Borane reduction of benzoxazinone + alkylation Borane-THF, reflux; K2CO3, NaI, DMF, 20-60°C Moderate Allows further functionalization; yields dihydro derivatives; purification via chromatography

Detailed Research Findings and Notes

  • The two-step synthesis route via reduction of halogenated nitrophenols followed by ring closure is well-documented and provides a reliable pathway to 6-bromo-2H-1,4-benzoxazin-3(4H)-one derivatives. The use of tin(II) chloride dihydrate for reduction is favored for its selectivity and mild conditions.

  • Reductive cyclization using iron powder in acetic acid offers excellent yields and tolerates various substituents, including halogens like chlorine and bromine, making it highly suitable for preparing 6-bromo-5-chloro derivatives. This method avoids harsh reagents and is scalable.

  • Borane-mediated reduction transforms benzoxazinones into dihydrobenzoxazines, which can be further functionalized. This approach is useful when subsequent chemical modifications are desired, such as alkylation with benzyl chlorides under basic conditions in DMF.

  • The halogen substitution pattern (bromo and chloro) is preserved throughout these reactions, indicating the robustness of these methods in maintaining sensitive functional groups.

Q & A

Q. What are the standard synthetic routes for 6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one, and how are intermediates monitored for purity?

The compound is typically synthesized via cyclocondensation reactions. For example, halogenated anthranilic acid derivatives can react with acyl chlorides under basic conditions to form the benzoxazine core. Key intermediates are monitored using thin-layer chromatography (TLC) with mobile phases like hexane:ethyl acetate (2:1) to confirm reaction progress . Recrystallization in ethanol or methanol ensures purity (>95% by HPLC) .

Q. How is structural confirmation of 6-Bromo-5-chloro-benzoxazinone achieved post-synthesis?

Structural validation relies on spectroscopic techniques:

  • 1H/13C NMR : Confirms substitution patterns (e.g., bromo and chloro groups at positions 6 and 5, respectively) and aromatic proton environments .
  • Mass spectrometry : Verifies molecular weight (C8H5BrClNO2; ~261.5 g/mol) and fragmentation patterns .
  • FT-IR : Identifies carbonyl (C=O, ~1705 cm⁻¹) and oxazine ring vibrations .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a scaffold for developing anticancer, antimicrobial, and antithrombotic agents. For example, its isoxazole hybrids exhibit antiproliferative activity against cancer cell lines, validated via in vitro assays . The chloro and bromo substituents enhance electrophilicity, enabling covalent interactions with biological targets .

Advanced Research Questions

Q. How does regioselectivity impact the synthesis of benzoxazine derivatives, and what strategies address this?

Regioselectivity challenges arise during functionalization (e.g., introducing isoxazole or quinazoline moieties). Copper(I)-catalyzed one-pot reactions improve regiocontrol by stabilizing reactive intermediates. For instance, coupling 7-bromo-4-(prop-2-yn-1-yl)-benzoxazinone with aromatic aldehydes yields hybrids with defined substitution patterns . Microwave-assisted Smiles rearrangement further enhances selectivity in N-substituted derivatives .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Trace impurities (e.g., dehalogenated byproducts) complicate purity assessments. High-resolution LC-MS with electrospray ionization (ESI) detects impurities at <0.1% levels. Reverse-phase HPLC using C18 columns and acetonitrile/water gradients achieves baseline separation .

Q. How do structural modifications influence biological activity in benzoxazine-based therapeutics?

  • Electrophilic substituents : Bromo and chloro groups enhance reactivity with cysteine residues in enzymes (e.g., thrombin), improving anticoagulant activity .
  • Hybridization with heterocycles : Isoxazole or quinazoline moieties increase binding affinity to kinase domains, as shown in molecular docking studies .
  • N-substitution : Alkyl or aryl groups at the 4-position modulate lipophilicity and bioavailability .

Q. How can contradictory data on biological activity be resolved when comparing analogs?

Discrepancies often arise from assay conditions (e.g., cell line variability) or substituent positioning. For example, fluorinated analogs may show enhanced antiplatelet activity in thrombelastography (TEG) but reduced potency in enzyme-linked assays due to altered redox sensitivity . Cross-validation using orthogonal assays (e.g., SPR for binding kinetics and in vivo models) clarifies structure-activity relationships (SAR) .

Q. What computational tools are employed to predict the reactivity of bromo-chloro-benzoxazinones?

Density functional theory (DFT) calculates electrophilicity indices (ω) to predict sites for nucleophilic attack. Molecular dynamics (MD) simulations model interactions with protein targets (e.g., TRPV1 channels), guiding rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.